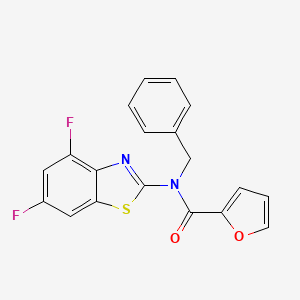![molecular formula C13H20N6O5 B2573396 1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone CAS No. 339020-85-8](/img/structure/B2573396.png)
1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone is a useful research compound. Its molecular formula is C13H20N6O5 and its molecular weight is 340.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions. One possible route might include the initial formation of the pyridine ring, followed by the introduction of the methylamino and nitro groups through nucleophilic substitution and nitration reactions, respectively. The piperazine moiety can be integrated through a cyclization process with appropriate amines.
Industrial Production Methods: For large-scale production, the process would need optimization to ensure yield and purity. This could involve the use of continuous flow reactors, precise temperature control, and the employment of robust catalysts to facilitate the key steps in the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly affecting the methylamino groups, potentially forming N-oxides.
Reduction: Reduction of the nitro groups could yield corresponding amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible given the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation with palladium on carbon or chemical reduction using agents like tin(II) chloride.
Substitution: Various halogenated compounds and nucleophiles in the presence of base or acid catalysts.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Diverse derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: The compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of new materials with unique properties.
Biology: Its structural analogs may be investigated for their biological activity, including potential antimicrobial or antitumor properties.
Medicine: Given its complex structure, it may serve as a lead compound for drug development, particularly in areas like neuropharmacology or oncology.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of polymers with specific functionalities.
5. Mechanism of Action: The compound's mechanism of action would depend on its application. For instance, if used as a pharmaceutical agent, it might target specific enzymes or receptors, modulating their activity through binding interactions. The presence of nitro and keto groups could allow for interactions with various biological molecules, potentially affecting signaling pathways and cellular responses.
6. Comparison with Similar Compounds: Compared to other compounds with similar structural motifs, such as nitropyridines or piperazine derivatives, 1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone stands out due to its unique combination of functional groups. Similar compounds might include:
1-Methyl-2,4-dinitropyridine
4-Methylpiperazine-1-carboxylate
1-Ethanone, 4-(2-nitrophenyl)piperazine
特性
IUPAC Name |
1-[4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O5/c1-9(20)16-4-6-17(7-5-16)13-11(19(23)24)8-10(18(21)22)12(14-2)15(13)3/h14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBRGZRZDYYNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(CC(=C(N2C)NC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)




![2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2573333.png)
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573334.png)
